2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one
Description
This compound is a brominated tetracyclic heterocycle with a sulfur-linked 4-fluorophenyl ethanone moiety. Its complex structure features a fused tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-octaene) substituted with bromine at position 4, contributing to its electron-deficient aromatic system.
Synthetic routes for analogous compounds (e.g., hydrobromic acid in acetic acid under reflux) suggest bromination occurs via electrophilic substitution, while the sulfanyl linkage is formed through nucleophilic thiol-etherification .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3OS/c23-14-7-10-17-16(11-14)21-25-18-3-1-2-4-19(18)27(21)22(26-17)29-12-20(28)13-5-8-15(24)9-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYVXHUPWJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions One common method includes the reaction of 2-bromobenzimidazole with quinazoline derivatives under specific conditions to form the core structureThese reactions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .
Scientific Research Applications
The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and other relevant areas.
Key Structural Features
- Tricyclic Core : Provides a stable backbone for chemical reactivity.
- Bromo Group : Enhances biological activity through halogen bonding.
- Sulfanyl Group : Potentially involved in redox reactions and enzyme interactions.
- Fluorophenyl Substituent : May influence lipophilicity and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique tricyclic framework may allow for interactions with microbial enzymes or cell membranes, potentially leading to the development of new antibiotics or antifungal agents.
Case Study: Antimicrobial Testing
In a study examining the antimicrobial effects of various compounds, those with tricyclic structures showed significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus . The testing involved measuring the inhibition zones on agar plates, revealing that modifications to the core structure could enhance efficacy.
Anticancer Potential
Given the structural complexity of this compound, it may also serve as a lead compound in anticancer drug development. The ability to modulate biological pathways through specific receptor interactions is crucial for targeting cancer cells selectively.
Research Insights
Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with cellular signaling pathways . The triazatetracyclic structure may facilitate binding to critical targets involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects. For example, in cancer research, this compound may inhibit the activity of certain kinases involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
- The bromine atom in the target compound increases electrophilicity compared to methoxy or methyl substituents, favoring nucleophilic aromatic substitution reactions .
- Fluorine in the 4-fluorophenyl group enhances metabolic stability relative to chlorophenyl analogues .
Physicochemical Properties
Table 2: Solubility and Stability
Key Findings :
- The target compound’s low solubility aligns with brominated heterocycles but is improved by the sulfanyl linkage compared to purely hydrocarbon analogues .
- Thermal stability is superior to simpler brominated oxazoles due to rigid tetracyclic scaffolding .
Pharmacological and Reactivity Profiles
Reactivity in Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura coupling with arylboronic acids (yield: 72–85%), outperforming chlorinated analogues (yield: 50–60%) . However, the fluorophenyl group is inert under these conditions, unlike hydroxyphenyl derivatives, which undergo undesired O-arylation .
Biological Activity
The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article examines its chemical properties, synthesis methods, biological mechanisms of action, and relevant case studies.
Structure
The compound features a unique tetracyclic core with a bromine atom and a phenyl moiety. The presence of sulfur in the structure suggests potential interactions with biological targets.
Molecular Formula
The molecular formula is C_{20}H_{18BrN_3S with a molecular weight of approximately 426.34 g/mol.
Key Functional Groups
- Bromine Atom : May contribute to halogen bonding and enhance biological activity.
- Sulfur Group : Potential for redox reactions and interactions with thiol groups in proteins.
- Phenyl Group : Increases lipophilicity and may enhance membrane permeability.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Tetracyclic Core : Achieved through cyclization reactions starting from simpler precursors.
- Bromination : Introduction of the bromine atom via electrophilic substitution.
- Attachment of the Phenyl Moiety : Accomplished through nucleophilic substitution or coupling reactions.
- Final Assembly : Utilizes thiol-ene click chemistry to form the final product.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could interact with various receptors to modulate signaling pathways.
- Ion Channel Interaction : Alters ion flow across cellular membranes affecting cellular excitability.
Potential Applications
This compound has shown promise in various fields:
- Medicinal Chemistry : Potential drug candidate for treating diseases due to its unique structure.
- Biological Probes : Useful in studying biological processes involving sulfur-containing compounds.
Case Study 1: Anticancer Activity
Research has indicated that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. A study demonstrated that derivatives of tetracyclic compounds can effectively inhibit tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of structurally related compounds, showing significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
